[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a chemical compound with the molecular formula and a molecular weight of approximately 205.30 g/mol. This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methyl amine functional group. It is of interest in various scientific domains, particularly in medicinal chemistry for its potential pharmacological applications.
The synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine typically involves several key steps. One common method includes the reduction of corresponding nitriles or imines using reducing agents such as lithium aluminum hydride in diethyl ether under controlled conditions.
For instance, one synthetic route involves:
The molecular structure of [(1-Cyclohexylpiperidin-3-YL)methyl]amine features:
The compound's three-dimensional structure can be visualized using molecular modeling software, revealing its spatial arrangement which is crucial for understanding its interactions with biological targets.
[(1-Cyclohexylpiperidin-3-YL)methyl]amine can participate in several chemical reactions typical of amines:
These reactions illustrate the versatility of [(1-Cyclohexylpiperidin-3-YL)methyl]amine in synthetic organic chemistry.
The mechanism of action for compounds like [(1-Cyclohexylpiperidin-3-YL)methyl]amine often involves interaction with specific receptors or enzymes in biological systems. For example, it may act on neurotransmitter receptors due to its structural similarity to known neuroactive compounds.
In studies involving similar piperidine derivatives, it was observed that these compounds could modulate neurotransmitter systems such as dopamine and serotonin pathways, potentially influencing mood and cognition .
Key physical properties of [(1-Cyclohexylpiperidin-3-YL)methyl]amine include:
Chemical properties include:
[(1-Cyclohexylpiperidin-3-YL)methyl]amine has potential applications in several scientific fields:
The systematic IUPAC name [(1-cyclohexylpiperidin-3-yl)methyl]amine precisely defines its atomic connectivity: a piperidine ring nitrogen-bonded to a cyclohexyl group (1-cyclohexylpiperidine) with an aminomethyl substituent at the 3-position. Its sulfate salt form, documented under CAS registry 1019331-40-8, has the molecular formula C₁₈H₂₉N₃O₂[O⁻]₂S (molecular weight: 383.51 g/mol) [1]. The free base form (CAS: 23004736) corresponds to C₁₂H₂₄N₂ [2].
Structurally, the molecule integrates three key domains:
Table 1: Structural and Chemical Identifiers of [(1-Cyclohexylpiperidin-3-yl)methyl]amine and Key Derivatives
Compound Variant | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
Free Base | 23004736 | C₁₂H₂₄N₂ | 196.33 | Primary amine; basic nitrogen |
Sulfate Salt | 1019331-40-8 | C₁₈H₂₉N₃O₂[O⁻]₂S | 383.51 | Crystalline solid; enhanced solubility |
1-Ethyl Analog | 102459-02-9 | C₈H₁₈N₂ | 142.24 | Demonstrates scaffold modularity |
The stereochemistry at C3 of the piperidine ring creates potential for enantiomeric forms, though literature typically reports racemic mixtures unless specific resolution is performed [2]. The amine pKₐ (~10-11) facilitates protonation under physiological conditions, influencing ionic interactions with biological targets.
Piperidine-cyclohexyl structural hybrids emerged prominently in late 20th-century medicinal chemistry, driven by explorations into CNS-active pharmacophores. Early analogs focused on arylcyclohexylamine systems (e.g., phencyclidine derivatives) but revealed significant neurotoxicity and abuse liabilities. This spurred development of aliphatic cyclohexyl variants like [(1-cyclohexylpiperidin-3-yl)methyl]amine, designed to retain conformational properties while attenuating off-target effects [3]. Patent literature from the early 2000s documents systematic structural refinements, particularly substitutions on the piperidine nitrogen (e.g., cyclohexyl vs. phenyl) and modifications to the pendant amine group [3] [7].
A pivotal innovation involved introducing the aminomethyl group at C3 rather than C4 or C2 of piperidine. This position balances steric accessibility with conformational constraints, optimizing interactions within enzyme binding pockets or receptor cavities. Synthetic methodologies evolved from direct reductive amination of 1-cyclohexylpiperidin-3-one to multi-step sequences involving Grignard additions, enamine intermediates, and protective group strategies (e.g., boc-anhydride protection of the primary amine) [3] [7].
Table 2: Evolution of Piperidine-Cyclohexyl Hybrid Scaffolds in Patent Literature
Year | Patent/Publication | Structural Innovation | Primary Application Focus |
---|---|---|---|
2001 | DE10112198A1 | Substituted dimethyl-[1-(1-phenylcyclohexyl)piperidin-3-ylmethyl]amines | Analgesic agents targeting pain pathways |
2016 | WO2016112284A1 | (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | Histone demethylase inhibitors (cancer) |
2021 | Sigma-1 Receptor Ligands | Piperidine-tethered spirocyclic systems | Neuropathic pain modulation |
The scaffold's versatility is evidenced by its incorporation into diverse chemotypes targeting enzymes (KDM2B), transporters, and G-protein coupled receptors (GPCRs) [7]. Its persistence in contemporary drug discovery reflects synergistic physicochemical properties: moderate logP (~2.5-3.5), topological polar surface area (~40 Ų), and hydrogen-bonding capacity—enabling blood-brain barrier penetration while maintaining aqueous solubility as salts [1] [5].
[(1-Cyclohexylpiperidin-3-yl)methyl]amine occupies a distinctive niche within the broader arylcyclohexylamine pharmacophore framework. Unlike classical arylcyclohexylamines (e.g., ketamine analogs featuring aromatic rings directly bonded to cyclohexane), this compound substitutes the aryl group with a tertiary piperidine nitrogen, fundamentally altering its receptor binding profile. Biochemical studies of structurally related compounds suggest several potential mechanisms:
Table 3: Pharmacological Targeting of Scaffold Relatives
Structural Feature | Putative Biological Target | Therapeutic Area | Evidence Level |
---|---|---|---|
Cyclohexyl-piperidine core | Sigma-1 receptors | Neuropathic pain | In vitro binding; behavioral models [6] |
Aminomethyl group + lipophilic domain | KDM2B demethylase | Oncology (epigenetic therapy) | Patent claims; enzyme assays [7] |
Protonatable nitrogen centers | NMDA receptor complex | CNS disorders | Analog-based inference [3] |
The molecule's primary amine enables transformation into amides, ureas, or sulfonamides—strategies frequently employed to enhance target selectivity or pharmacokinetic properties. For instance, conversion to carboxamide derivatives (e.g., N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) demonstrates how this position can be leveraged for attaching complementary pharmacophores [4] [7]. This modularity, combined with the scaffold's inherent three-dimensionality, positions [(1-cyclohexylpiperidin-3-yl)methyl]amine as a privileged structure for probing complex biological targets inaccessible to planar aromatics.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8